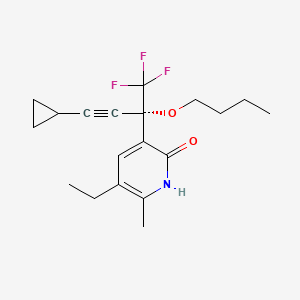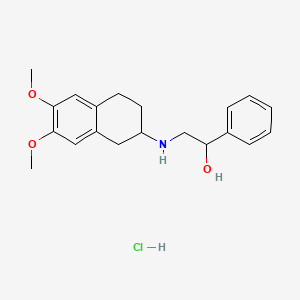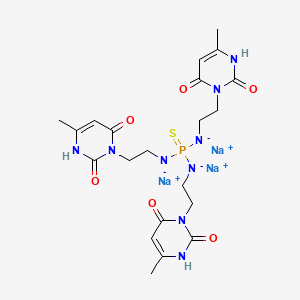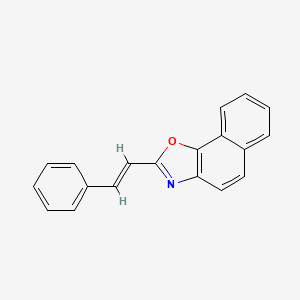
2-(2-Phenylethenyl)naphth(2,1-d)oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Phenylethenyl)naphth(2,1-d)oxazole is a chemical compound with the molecular formula C19H13NO. It belongs to the class of naphthoxazoles, which are known for their diverse applications in various fields such as chemistry, biology, and materials science . This compound is characterized by a naphthalene ring fused to an oxazole ring, with a phenylethenyl group attached to the naphthalene ring.
Vorbereitungsmethoden
The synthesis of 2-(2-Phenylethenyl)naphth(2,1-d)oxazole typically involves the reaction of naphthols with amines. One practical method uses TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) as the oxygen source, which allows for the construction of the naphthoxazole skeleton with high functional group tolerance . The reaction conditions generally include the use of a suitable solvent and a controlled temperature to ensure the desired product yield. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Analyse Chemischer Reaktionen
2-(2-Phenylethenyl)naphth(2,1-d)oxazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as TEMPO, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.
Substitution: Substitution reactions can occur at different positions on the naphthalene or oxazole rings, often using halogenating agents or nucleophiles.
Electrophilic Substitution: This includes reactions like nitration, bromination, sulfonation, formylation, and acylation.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(2-Phenylethenyl)naphth(2,1-d)oxazole has a wide range of scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Wirkmechanismus
The mechanism of action of 2-(2-Phenylethenyl)naphth(2,1-d)oxazole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form radical adducts with naphthalenone radicals, which serve as key intermediates in various reactions . The electron paramagnetic resonance (EPR) and 18O-labeled experiments have provided insights into these mechanisms, highlighting the role of radical intermediates in its activity.
Vergleich Mit ähnlichen Verbindungen
2-(2-Phenylethenyl)naphth(2,1-d)oxazole can be compared with other naphthoxazole derivatives, such as:
2-(2-Thienyl)naphtho[2,1-d]oxazole: This compound has a thiophene ring instead of a phenylethenyl group and undergoes similar electrophilic substitution reactions.
2-Phenylnaphtho[1,2-d][1,3]oxazole: This compound has a different substitution pattern on the naphthalene ring and exhibits distinct chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Eigenschaften
CAS-Nummer |
10110-26-6 |
|---|---|
Molekularformel |
C19H13NO |
Molekulargewicht |
271.3 g/mol |
IUPAC-Name |
2-[(E)-2-phenylethenyl]benzo[g][1,3]benzoxazole |
InChI |
InChI=1S/C19H13NO/c1-2-6-14(7-3-1)10-13-18-20-17-12-11-15-8-4-5-9-16(15)19(17)21-18/h1-13H/b13-10+ |
InChI-Schlüssel |
QIIWAAMGCOJPRF-JLHYYAGUSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C2=NC3=C(O2)C4=CC=CC=C4C=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC2=NC3=C(O2)C4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




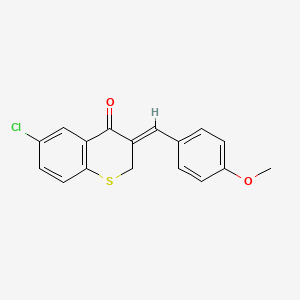
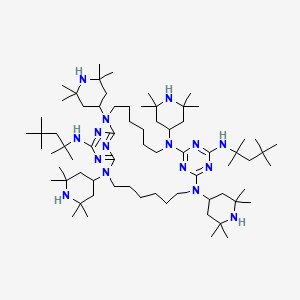
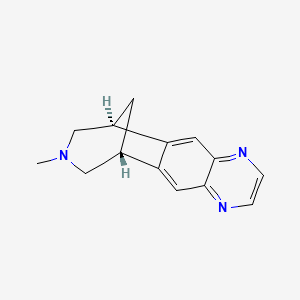
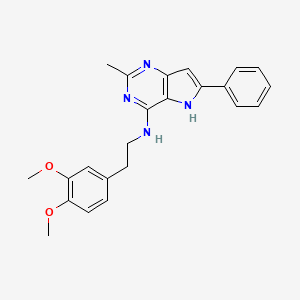
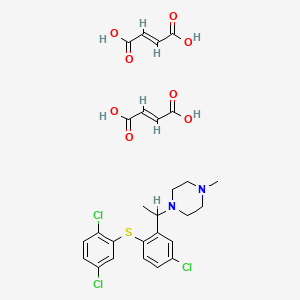
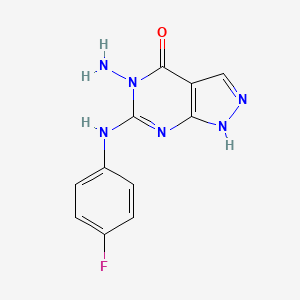
![calcium;[(Z)-1-chlorobutylideneamino] N-methylcarbamate;dichloride](/img/structure/B12750300.png)
